Liensinine

Catalog No.
S533135
CAS No.
2586-96-1
M.F
C37H42N2O6
M. Wt
610.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Liensinine

CAS Number

2586-96-1

Product Name

Liensinine

IUPAC Name

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol

Molecular Formula

C37H42N2O6

Molecular Weight

610.7 g/mol

InChI

InChI=1S/C37H42N2O6/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3

InChI Key

XCUCMLUTCAKSOZ-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC

Solubility

Soluble in DMSO

Synonyms

Liensinine;

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC

Description

The exact mass of the compound Liensinine is 610.3043 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vascular Inflammation Prevention

Neuroprotective Effects

Treatment of Ischemia–Reperfusion-Induced Brain Injury

Treatment of Acute Lung Injury

    Scientific Field: Pulmonology

Inhibition of Cell Proliferation in Human Tenon’s Fibroblast Cells

Liensinine is a bioactive alkaloid primarily derived from the seeds of the lotus plant, specifically from the species Nelumbo nucifera. It has garnered significant attention due to its diverse pharmacological properties, including anti-tumor, anti-inflammatory, and antioxidant activities. Liensinine is characterized by its complex chemical structure, which contributes to its biological efficacy. Research indicates that this compound can inhibit cell growth in various cancer types and modulate inflammatory responses in vascular tissues .

Liensinine exhibits diverse mechanisms of action depending on the biological context. Here are some key areas of research:

  • Autophagy/Mitophagy Inhibition: Studies suggest liensinine acts as an inhibitor of autophagy and mitophagy, cellular processes involved in degradation and recycling of cellular components [, ]. Liensinine appears to block the fusion of autophagosomes with lysosomes, essential for the breakdown of cellular material []. This inhibition can have implications for cancer treatment strategies, as discussed below.
  • Anti-tumor activity: Liensinine has shown promise in inhibiting the growth and proliferation of cancer cells []. Research suggests it may achieve this by modulating the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival in cancer cells []. Additionally, liensinine's autophagy inhibition might sensitize cancer cells to chemotherapy by increasing their vulnerability [].
  • Other potential mechanisms: Liensinine has been investigated for its anti-arrhythmic, anti-hypertensive, and anti-fibrotic properties, although the exact mechanisms underlying these effects remain to be elucidated [].

Information on the safety profile and hazards associated with liensinine is limited. As a naturally occurring compound, it might be generally well-tolerated. However, further research is needed to determine its potential toxicity, especially for therapeutic applications [].

That contribute to its biological activities. One notable reaction involves its interaction with reactive oxygen species, where it acts as a scavenger to reduce oxidative stress. Additionally, liensinine can inhibit the activity of certain enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in inflammatory processes . The compound also demonstrates the ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Liensinine exhibits a range of biological activities:

  • Anti-Tumor Effects: It has been shown to inhibit the proliferation and migration of various cancer cell lines, including breast cancer and non-small cell lung cancer. This is achieved through mechanisms such as inducing apoptosis and blocking autophagic flux .
  • Anti-Inflammatory Properties: Liensinine reduces inflammation by inhibiting the release of pro-inflammatory cytokines and enzymes in macrophages and vascular smooth muscle cells .
  • Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage .

Liensinine has potential applications in various fields:

  • Pharmaceuticals: Due to its anti-cancer and anti-inflammatory properties, liensinine is being explored as a therapeutic agent for treating various malignancies and inflammatory diseases.
  • Nutraceuticals: As a natural product with health benefits, it is considered for inclusion in dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation.
  • Cosmetics: Its antioxidant properties make it a candidate for formulations aimed at skin protection against environmental stressors.

Research on liensinine's interactions with other compounds is ongoing. Notably:

  • Synergistic Effects: Studies suggest that liensinine may enhance the efficacy of conventional chemotherapy agents by sensitizing cancer cells to treatment .
  • Biomolecular Interactions: Liensinine interacts with various cellular pathways, influencing mitochondrial function and inflammatory signaling cascades .

Liensinine shares structural and functional similarities with several other compounds derived from natural sources. Below is a comparison highlighting its uniqueness:

CompoundSourceBiological ActivityUnique Features
NuciferineLotus seedsAnti-cancer, neuroprotectiveLess potent than liensinine in inhibiting migration of breast cancer cells .
DauricineMenispermum dauricumAntitumor, analgesicDifferent chemical structure; less studied for anti-inflammatory effects.
BerberineVarious plantsAntimicrobial, anti-diabeticBroader spectrum of antimicrobial activity but less focused on cancer therapy.
QuercetinFruits and vegetablesAntioxidant, anti-inflammatoryMore widely studied for cardiovascular benefits; different mechanism of action.

Liensinine stands out due to its specific focus on cancer treatment and vascular inflammation modulation, making it a unique candidate for further research in therapeutic applications. Its ability to both scavenge free radicals and inhibit key inflammatory pathways distinguishes it from other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

6.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

610.30428706 g/mol

Monoisotopic Mass

610.30428706 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Melting Point

95 - 99 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2023-08-15
1: Zhou J, Li G, Zheng Y, Shen HM, Hu X, Ming QL, Huang C, Li P, Gao N. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission. Autophagy. 2015;11(8):1259-79. doi: 10.1080/15548627.2015.1056970. PubMed PMID: 26114658; PubMed Central PMCID: PMC4590597.
2: Lv SF, Wang XH, Li HW, Zhang XL, Wang B. Quantification of liensinine in rat plasma using ultra-performance liquid chromatography tandem mass spectrometry and its application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jun 15;992:43-6. doi: 10.1016/j.jchromb.2015.04.023. Epub 2015 Apr 20. PubMed PMID: 25939097.
3: Peng LS, Jiang XY, Li ZX, Yi TG, Huang B, Li HL, Zeng Z, Liu Y, Peng SL, He JS, He L, Peng LP. A simple U-HPLC-MS/MS method for the determination of liensinine and isoliensinine in rat plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jun 1;991:29-33. doi: 10.1016/j.jchromb.2015.03.027. Epub 2015 Apr 3. PubMed PMID: 25910234.
4: Sugimoto Y, Nishimura K, Itoh A, Tanahashi T, Nakajima H, Oshiro H, Sun S, Toda T, Yamada J. Serotonergic mechanisms are involved in antidepressant-like effects of bisbenzylisoquinolines liensinine and its analogs isolated from the embryo of Nelumbo nucifera Gaertner seeds in mice. J Pharm Pharmacol. 2015 Dec;67(12):1716-22. doi: 10.1111/jphp.12473. Epub 2015 Aug 5. PubMed PMID: 26246025.
5: Yu Y, Sun S, Wang S, Zhang Q, Li M, Lan F, Li S, Liu C. Liensinine- and Neferine-Induced Cardiotoxicity in Primary Neonatal Rat Cardiomyocytes and Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes. Int J Mol Sci. 2016 Jan 29;17(2). pii: E186. doi: 10.3390/ijms17020186. PubMed PMID: 26840304; PubMed Central PMCID: PMC4783920.
6: Hu G, Xu RA, Dong YY, Wang YY, Yao WW, Chen ZC, Chen D, Bu T, Ge RS. Simultaneous determination of liensinine, isoliensinine and neferine in rat plasma by UPLC-MS/MS and application of the technique to pharmacokinetic studies. J Ethnopharmacol. 2015 Apr 2;163:94-8. doi: 10.1016/j.jep.2015.01.020. Epub 2015 Jan 28. PubMed PMID: 25636663.
7: Wei T, Liang Z, Jin Y, Zhang L. [Effect of berberine, liensinine and neferine on HERG channel expression]. Zhongguo Zhong Yao Za Zhi. 2013 Jan;38(2):239-44. Chinese. PubMed PMID: 23672049.
8: Dong ZX, Zhao X, Gu DF, Shi YQ, Zhang J, Hu XX, Hu MQ, Yang BF, Li BX. Comparative effects of liensinine and neferine on the human ether-a-go-go-related gene potassium channel and pharmacological activity analysis. Cell Physiol Biochem. 2012;29(3-4):431-42. doi: 10.1159/000338497. Epub 2012 Apr 3. PubMed PMID: 22508050.
9: Yu L, Shen Q, Zhou Q, Jiang H, Bi H, Huang M, Zhou H, Zeng S. In vitro characterization of ABC transporters involved in the absorption and distribution of liensinine and its analogs. J Ethnopharmacol. 2013 Nov 25;150(2):485-91. doi: 10.1016/j.jep.2013.08.061. Epub 2013 Sep 12. PubMed PMID: 24036064.
10: Lin MT, Zhang C, Tang SL, Zhao ZZ, Chen HB, Zhang JY. [Metabolites Identification for Alkaloids from Nelumbinis Plumula in Caco-2 Cells by LC/MS/MS]. Zhong Yao Cai. 2015 Dec;38(12):2531-4. Chinese. PubMed PMID: 27352532.
11: Huang Y, Zhao L, Bai Y, Liu P, Wang J, Xiang J. Simultaneous determination of liensinine, isoliensinine and neferine from seed embryo of Nelumbo nucifera Gaertn. in rat plasma by a rapid HPLC method and its application to a pharmacokinetic study. Arzneimittelforschung. 2011;61(6):347-52. doi: 10.1055/s-0031-1296209. PubMed PMID: 21827045.
12: Zhang X, Wen W, Hu X, Luo S, Cai H. [Determination of liensinine in plasma by high performance liquid chromatography]. Se Pu. 1997 Jul;15(4):347-8. Chinese. PubMed PMID: 15739474.
13: Liu S, Wang B, Li XZ, Qi LF, Liang YZ. Preparative separation and purification of liensinine, isoliensinine and neferine from seed embryo of Nelumbo nucifera GAERTN using high-speed counter-current chromatography. J Sep Sci. 2009 Jul;32(14):2476-81. doi: 10.1002/jssc.200800766. PubMed PMID: 19557808.
14: Hu XM, Zhou BH, Luo SD, Cai HS, Yin WH. [Quantitative determination of liensinine in the embryo Nelumbinis (Nelumbo nucifera Gaertn.) by TLC-scanning]. Zhongguo Zhong Yao Za Zhi. 1993 Mar;18(3):167-8, 192. Chinese. PubMed PMID: 8352904.
15: Hu XM, Zhou BH, Luo SD. [Stability of liensinine injection]. Zhongguo Zhong Yao Za Zhi. 1993 Jun;18(6):345-6, 382. Chinese. PubMed PMID: 8274212.
16: Hu X, Zhang X, Cai H, Lou S, Yin W. [Pharmacokinetics of liensinine in rabbits]. Zhongguo Zhong Yao Za Zhi. 1992 Oct;17(10):622-4, inside back cover. Chinese. PubMed PMID: 1294182.
17: CHAO TY, CHOU YL, YOUNG PT, CHOU TQ. Studies on the alkaloids of embryo loti, Nelumbo nucifera Gaertn. I. Isolation and characterisation of liensinine. Sci Sin. 1962 Feb;11:215-9. PubMed PMID: 13878148.
18: Chen Y, Fan G, Wu H, Wu Y, Mitchell A. Separation, identification and rapid determination of liensine, isoliensinine and neferine from embryo of the seed of Nelumbo nucifera Gaertn. by liquid chromatography coupled to diode array detector and tandem mass spectrometry. J Pharm Biomed Anal. 2007 Jan 4;43(1):99-104. Epub 2006 Jul 18. PubMed PMID: 16846715.
19: Zhang X, Wang X, Wu T, Li B, Liu T, Wang R, Liu Q, Liu Z, Gong Y, Shao C. Isoliensinine induces apoptosis in triple-negative human breast cancer cells through ROS generation and p38 MAPK/JNK activation. Sci Rep. 2015 Jul 29;5:12579. doi: 10.1038/srep12579. PubMed PMID: 26219228; PubMed Central PMCID: PMC4518223.
20: Cao F, Wang T, Ding W, Li Z, Shi S, Wang X. Effects of diacetyl-liensinine on electrophysiology in rabbit ventricular myocytes. BMC Pharmacol Toxicol. 2017 May 5;18(1):33. doi: 10.1186/s40360-017-0137-6. PubMed PMID: 28476169; PubMed Central PMCID: PMC5420095.

Explore Compound Types